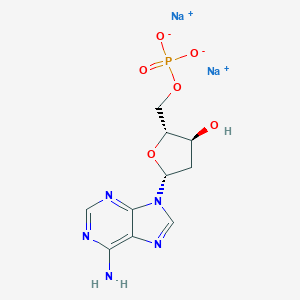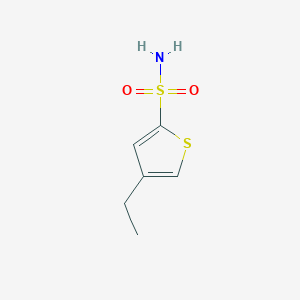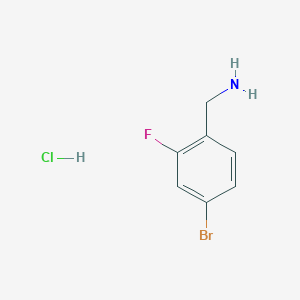
4-Bromo-2-Fluorobenzylamine Hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation, bromination, hydrolysis, cyanidation, methoxylation, esterification, and oxidative polycondensation reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation reactions and then converted to polyphenol derivatives . Another example is the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, which involved multiple steps including bromination and hydrolysis .
Molecular Structure Analysis
The molecular structure and properties of related compounds such as 2-fluoro-4-bromobenzaldehyde have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT) . The crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established by single-crystal X-ray diffraction analysis, revealing the supramolecular packing array involving hydrogen bonds and halogen interactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds is highlighted in their use as building blocks for the synthesis of various heterocyclic scaffolds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used to prepare substituted nitrogenous heterocycles, demonstrating its multi-reactive nature . The photo-induced isomerization of a copper(I) complex derived from 4-fluorobenzylidene was studied, showing the transformation from syn to anti configuration upon irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, TG-DTA, DSC, SEC, cyclic voltammetry, and UV-Vis measurements. For example, the thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were investigated, revealing insights into their electronic structure and potential applications . The rotational spectrum of 2-fluorobenzylamine was studied to understand the effect of fluorine substitution on molecular flexibility and tunneling pathways .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Bromo-2-Fluorobenzylamine Hydrochloride has been studied for its inhibition properties in corrosion for mild steel in HCl media. It shows that the efficiency of inhibition increases with higher concentrations of the inhibitor and lower temperatures. This is significant in the formation of a protective film layer on metal surfaces, preventing corrosion reactions (Hussein, 2015).
Microsomal Metabolism
Rat liver microsomal metabolism studies involving halogenated 4-methylanilines, similar in structure to 4-Bromo-2-Fluorobenzylamine Hydrochloride, have revealed significant insights. These include side-chain C-hydroxylation and N-hydroxylation processes, along with the formation of secondary amines. Such studies are crucial for understanding the metabolic pathways and potential toxicological implications of these compounds (Boeren et al., 1992).
Synthesis of N,N-Dimethyl-4-nitrobenzylamine
The synthesis process of N,N-Dimethyl-4-nitrobenzylamine, which is widely used in medicine, pesticide, and chemical fields, involves components structurally similar to 4-Bromo-2-Fluorobenzylamine Hydrochloride. Understanding these synthesis processes is essential for the production of a range of chemicals in various industries (Wang Ling-ya, 2015).
Synthesis of PET Radiotracers
4-Bromo-2-Fluorobenzylamine Hydrochloride, due to its structural characteristics, may be relevant in the synthesis of PET radiotracers. Such compounds are crucial for medical imaging and diagnostic procedures (Koslowsky et al., 2010).
Supramolecular Assemblies
The study of 4-fluorobenzylamine and its interactions with various ions and metal chloride in different mediums highlights the potential of 4-Bromo-2-Fluorobenzylamine Hydrochloride in forming diverse supramolecular architectures. These are significant in the field of materials science and nanotechnology (Wang et al., 2015).
Liquid Crystalline Properties
Compounds similar to 4-Bromo-2-Fluorobenzylamine Hydrochloride have been analyzed for their liquid crystalline properties, which are crucial in the development of advanced materials and display technologies (Sakagami & Nakamizo, 1980).
Metabolism by Alcaligenes denitrificans
The metabolism of halogenated benzoates by Alcaligenes denitrificans, which is closely related to compounds like 4-Bromo-2-Fluorobenzylamine Hydrochloride, provides insights into environmental bioremediation and the degradation of synthetic compounds (van den Tweel et al., 1987).
Synthesis of Oligoribonucleotides
The synthesis of oligoribonucleotides using groups structurally similar to 4-Bromo-2-Fluorobenzylamine Hydrochloride showcases its potential application in the field of molecular biology and genetic engineering (Takaku & Kamaike, 1982).
Neurotoxic Effects
Studies on compounds like N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, which are structurally related to 4-Bromo-2-Fluorobenzylamine Hydrochloride, reveal potential neurotoxic effects on noradrenergic neurons. This is vital for understanding the neurological impact of such compounds (Jaim-Etcheverry & Zieher, 1980).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Eigenschaften
IUPAC Name |
(4-bromo-2-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQOFJWBJNVJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594141 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-Fluorobenzylamine Hydrochloride | |
CAS RN |
147181-08-6 | |
| Record name | Benzenemethanamine, 4-bromo-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147181-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



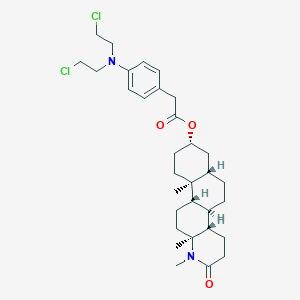
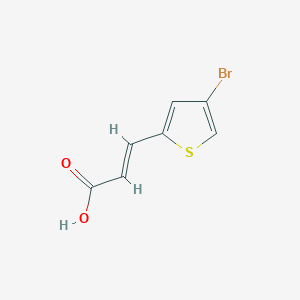

![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
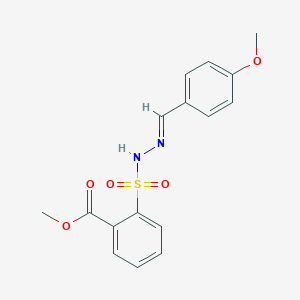
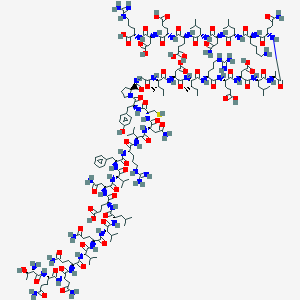
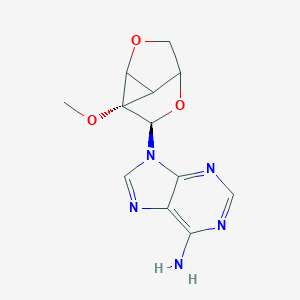
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

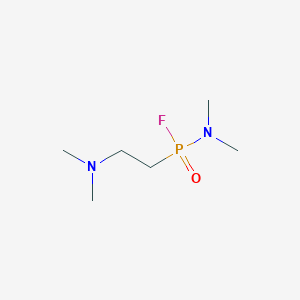
![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
